Superior Kinetic Substrate for Human D-Amino Acid Oxidase (hDAAO) vs. D-Serine
D-cysteine has been identified as a superior substrate for human D-amino acid oxidase (hDAAO) compared to the putative physiological brain substrate D-serine. In a study characterizing the biochemical properties of recombinant hDAAO, D-cysteine was identified as the best substrate, with a catalytic efficiency that positions it as a key physiological ligand in specific tissues [1]. This suggests that D-cysteine hydrochloride hydrate is the preferred reagent for in vitro hDAAO activity assays where maximal turnover or sensitivity is desired. Its use is further supported by the availability of stereospecific assays for its quantification in biological matrices [2][3].
| Evidence Dimension | hDAAO Substrate Preference & Catalytic Efficiency |
|---|---|
| Target Compound Data | D-cysteine: Identified as the 'best substrate' for human DAAO; kinetic analysis from other studies indicates a rapid degradation rate. |
| Comparator Or Baseline | D-serine: Putative physiological substrate; hDAAO shows lower affinity/efficiency compared to D-cysteine. |
| Quantified Difference | Specific Km and kcat values were not directly compared in the primary citation, but D-cysteine is qualitatively described as superior. Other studies confirm its rapid degradation by DAAO from porcine sources [4]. |
| Conditions | In vitro enzyme assay using purified recombinant human D-amino acid oxidase (hDAAO). |
Why This Matters
Selecting D-cysteine as the substrate for hDAAO assays ensures maximal enzymatic activity and sensitivity, critical for inhibitor screening, mechanistic studies, and understanding D-amino acid metabolism in neurobiology.
- [1] Murtas, G., Sacchi, S., Valentino, M., & Pollegioni, L. (2017). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 4, 88. View Source
- [2] Kimura, T., et al. (2000). Method and reagent for quantitating D-cysteine. U.S. Patent No. US6376208B1. U.S. Patent and Trademark Office. View Source
- [3] Villani, S., et al. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 177, 112851. View Source
- [4] Sasabe, J., et al. (2017). Discovery of Mammalian D-Cysteine. Johns Hopkins University. View Source
